Cas no 6331-17-5 (2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid)

2-Hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid is a specialized organic compound featuring a phenyl ring substituted with a hydroxy group, a methoxycarbonyl moiety, and an oxoacetic acid functional group. This structure imparts reactivity suitable for applications in fine chemical synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals. The presence of both carboxylic and ketone functionalities allows for versatile derivatization, while the methoxycarbonyl group enhances stability and solubility in organic solvents. Its precise molecular architecture makes it valuable for constructing complex heterocycles or as a precursor in targeted synthesis. The compound is typically handled under controlled conditions due to its reactive nature, ensuring optimal purity and performance in synthetic workflows.
2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid structure
6331-17-5 structure
Product name:2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid
CAS No:6331-17-5
MF:C10H8O6
Molecular Weight:224.16692
CID:1655479
PubChem ID:240618

2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(4-hydroxy-3-methoxycarbonylphenyl)-2-oxoacetic Acid
    • [4-hydroxy-3-(methoxycarbonyl)phenyl](oxo)acetic acid
    • NSC47043
    • AC1L65L2
    • AC1Q5Z58
    • CTK5B8583
    • KST-1A7762
    • AR-1A9094
    • NSC-47043
    • [4-hydroxy-3-(methoxycarbonyl)phenyl](oxo)acetic acid; NSC47043; AC1L65L2; AC1Q5Z58; CTK5B8583; KST-1A7762; AR-1A9094; NSC-47043;
    • 2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid
    • 2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid
    • DTXSID90286694
    • EN300-1802299
    • 6331-17-5
    • NSC 47043
    • インチ: InChI=1S/C10H8O6/c1-16-10(15)6-4-5(2-3-7(6)11)8(12)9(13)14/h2-4,11H,1H3,(H,13,14)
    • InChIKey: DHIKVZDOCGADPX-UHFFFAOYSA-N
    • SMILES: COC(=O)C1=C(C=CC(=C1)C(=O)C(=O)O)O

計算された属性

  • 精确分子量: 224.03204
  • 同位素质量: 224.03208797g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 310
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 101Ų

じっけんとくせい

  • PSA: 100.9

2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1802299-10.0g
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid
6331-17-5
10g
$4421.0 2023-06-02
Enamine
EN300-1802299-0.25g
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid
6331-17-5
0.25g
$946.0 2023-09-19
Enamine
EN300-1802299-0.05g
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid
6331-17-5
0.05g
$864.0 2023-09-19
Enamine
EN300-1802299-2.5g
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid
6331-17-5
2.5g
$2014.0 2023-09-19
Enamine
EN300-1802299-1g
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid
6331-17-5
1g
$1029.0 2023-09-19
Enamine
EN300-1802299-10g
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid
6331-17-5
10g
$4421.0 2023-09-19
Enamine
EN300-1802299-0.1g
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid
6331-17-5
0.1g
$904.0 2023-09-19
Enamine
EN300-1802299-1.0g
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid
6331-17-5
1g
$1029.0 2023-06-02
Enamine
EN300-1802299-5g
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid
6331-17-5
5g
$2981.0 2023-09-19
Enamine
EN300-1802299-5.0g
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid
6331-17-5
5g
$2981.0 2023-06-02

2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid 関連文献

2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acidに関する追加情報

Introduction to 2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid (CAS No. 6331-17-5)

2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid, identified by its Chemical Abstracts Service (CAS) number 6331-17-5, is a significant compound in the field of chemical and pharmaceutical research. This compound, featuring a phenyl ring substituted with hydroxyl and methoxycarbonyl groups, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry. The presence of both hydroxyl and ester functionalities makes it a valuable intermediate in the synthesis of various bioactive molecules, including pharmacophores that exhibit promising biological activities.

The structure of 2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid contributes to its reactivity and functionality. The hydroxyl group at the 2-position and 4-position, along with the ester group at the 3-position, allows for further derivatization through various chemical reactions such as esterification, hydrolysis, and condensation. These reactions are pivotal in pharmaceutical synthesis, enabling the creation of more complex molecules with tailored biological properties.

In recent years, there has been a growing interest in exploring the pharmacological potential of 2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid and its derivatives. Research has highlighted its role as a precursor in the synthesis of molecules that target specific biological pathways. For instance, studies have demonstrated its utility in developing compounds that interact with enzymes and receptors involved in inflammation, metabolism, and cell signaling. These interactions are critical for understanding disease mechanisms and designing novel therapeutic agents.

One of the most compelling aspects of 2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid is its versatility in drug discovery. The compound’s scaffold can be modified to enhance binding affinity, selectivity, and pharmacokinetic properties. This adaptability has led to its incorporation in several high-throughput screening campaigns aimed at identifying new drug candidates. The results of these screenings have occasionally yielded lead compounds with significant therapeutic potential, further validating the importance of this intermediate in medicinal chemistry.

The synthesis of 2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between appropriately substituted phenols and oxalic acid derivatives, followed by functional group transformations such as methoxylation and esterification. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making 6331-17-5 more accessible for industrial applications.

Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of 2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid. Molecular modeling studies have provided insights into its interactions with biological targets at an atomic level. These studies not only aid in rational drug design but also help predict potential side effects and optimize dosages. The integration of experimental data with computational predictions has become a cornerstone in modern pharmaceutical research.

The biological activity of derivatives of 2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid has been extensively studied across various therapeutic areas. For example, researchers have explored its potential as an anti-inflammatory agent by investigating analogs that modulate cytokine production and inhibit inflammatory pathways. Similarly, studies have examined its effects on metabolic enzymes, suggesting its role in managing conditions such as diabetes and obesity. These findings underscore the compound’s significance as a building block for developing novel therapeutics.

In conclusion, 2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid (CAS No. 6331-17-5) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features enable diverse chemical modifications, making it a valuable intermediate for synthesizing bioactive molecules. The growing body of research on this compound highlights its potential as a precursor for drugs targeting various diseases. As synthetic methodologies and computational techniques continue to evolve, the future prospects for utilizing 6331-17-5 in drug discovery remain promising.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd